4-Ethyl-4-oxazolin-2-one
Description
Properties
Molecular Formula |
C5H7NO2 |
|---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
4-ethyl-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-8-5(7)6-4/h3H,2H2,1H3,(H,6,7) |
InChI Key |
PWUWOFZRQAVBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=O)N1 |
Origin of Product |
United States |
Scientific Research Applications
Polymer Chemistry
One of the primary applications of 4-Ethyl-4-oxazolin-2-one is in the synthesis of poly(2-alkyl-2-oxazoline) polymers. These polymers are characterized by their biocompatibility and water solubility, which make them ideal candidates for biomedical applications such as drug delivery systems. The cationic ring-opening polymerization of this compound leads to the formation of poly(4-ethyl-4-oxazoline), which can be further functionalized to enhance its properties for specific uses .
Research has demonstrated that poly(4-ethyl-4-oxazoline) can serve as an effective drug carrier. Its ability to form nanoparticles allows for controlled drug release, which is crucial in therapeutic applications. Studies have shown that these nanoparticles can encapsulate various drugs, including anti-inflammatory agents, enhancing their solubility and bioavailability .
Case Study: Drug Encapsulation Efficiency
In a study investigating the encapsulation efficiency of curcumin using poly(4-ethyl-4-oxazoline) nanoparticles, results indicated a significant increase in drug solubility and sustained release over time. The formulation showed a release profile that could be tailored by adjusting the polymer's molecular weight and degree of cross-linking .
Materials Science Applications
Beyond drug delivery, this compound has potential applications in materials science. Its derivatives can be used to create coatings and adhesives due to their favorable adhesion properties and chemical resistance. Additionally, the copolymerization with other oxazolines allows for the development of materials with tailored mechanical properties suitable for various industrial applications .
Comparison with Similar Compounds
Structural Analogues: Oxazolidinones and Oxazolinones
Key Differences :
- Ring Saturation: Oxazolidinones (saturated) exhibit greater conformational flexibility compared to the unsaturated oxazolinone ring, influencing reactivity in ring-opening or substitution reactions.
Amino-Functionalized Oxazolinones
Compounds like 2-amino-5-phenyl-2-oxazolin-4-one (–5) feature amino groups at the 2-position, enabling diverse reactivity:
- Synthesis: Prepared via aminolysis of 5-aryl-2-thio-2,4-oxazolidinediones with secondary amines (e.g., dimethylamine) under reflux or in steel bombs .
- Reactivity: The amino group facilitates nucleophilic substitution or condensation reactions, contrasting with this compound’s preference for electrophilic acylation.
- Applications: Amino derivatives are intermediates in pharmaceuticals, leveraging their ability to form hydrogen bonds or coordinate metals.
Comparison Table :
| Property | This compound | 2-Amino-5-phenyl-2-oxazolin-4-one |
|---|---|---|
| Reactive Site | C3 (acylatable) | N2 (nucleophilic) |
| Synthesis Method | Acylation with acyl chlorides | Aminolysis of oxazolidinediones |
| Melting Point | 101–112°C (acyl derivatives) | Not explicitly stated; likely >150°C (crystalline amines) |
| Applications | Precursor for acylated drugs | Building block for bioactive molecules |
Quinoline-Based Analogues
4-Hydroxyquinolin-2-ones () differ significantly due to their fused aromatic system:
- Structure: A quinoline core with a hydroxyl group at C4 and carbonyl at C2.
- Reactivity: Forms esters (e.g., ethyl esters) and pyrimidinylamides, emphasizing carboxylic acid-like behavior absent in oxazolinones .
- Electronic Effects: Extended conjugation in quinoline derivatives enhances stability but reduces electrophilicity compared to oxazolinones.
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically employs polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) to enhance ionic interactions. Elevated temperatures (80–100°C) accelerate the cyclization step, though excessive heat may promote side reactions such as hydrolysis of the oxazoline ring. Stoichiometric excess of potassium cyanate (1.2–1.5 equivalents) ensures complete conversion of 1-hydroxy-2-butanone. Industrial-scale implementations often incorporate inert atmospheres (e.g., argon) to prevent oxidation byproducts.
Table 1: Optimization of Condensation Method
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes cyclization |
| Solvent | Acetonitrile/THF | Enhances polarity |
| KOCN Equivalents | 1.2–1.5 | Prevents residual substrate |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
This method offers moderate yields (60–75%) but is favored for its simplicity and scalability.
Single-Step Synthesis Using Chiral Auxiliaries
Recent advances in asymmetric synthesis have enabled the preparation of enantiopure this compound through single-step protocols. For instance, enantioselective cyclization of 3-((R)-1-phenylethyl)-4-oxazoline-2-ones has been reported, leveraging chiral auxiliaries to induce stereochemical control. This approach avoids multi-step sequences and directly yields optically active products.
Key Features of the Method
-
Chiral Precursors : (R)- or (S)-1-phenylethylamine derivatives serve as stereochemical directors.
-
Cyclization Agents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitate intramolecular ring closure.
-
Solvent Systems : Dichloromethane (DCM) or toluene at reflux temperatures (40–60°C).
The enantiomeric excess (ee) achieved through this method exceeds 90%, making it invaluable for pharmaceutical applications requiring high stereochemical purity.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating the synthesis of oxazoline derivatives, including this compound. While direct studies on this compound are limited, analogous reactions (e.g., ethyl 2-(oxazolin-2-yl)alkanoates) demonstrate the feasibility of microwave techniques.
Protocol and Advantages
-
Reactants : Ethyl diazoacetate and aziridine derivatives.
-
Conditions : Microwave heating at 140°C for 30 minutes in 1,2-dichloroethane (DCE).
-
Yield Enhancement : Microwave irradiation improves reaction efficiency, achieving 70% yield compared to 41% under conventional heating.
This method reduces reaction times from hours to minutes and minimizes side products through uniform heating.
Alternative Approaches and Comparative Analysis
Ring-Opening Polymerization
Poly(2-oxazoline) triblock copolymers synthesized from 2-ethyl-4-ethyl-2-oxazoline monomers demonstrate the utility of oxazoline derivatives in materials science. Monomer preparation methods, such as refluxing with methyl triflate (MeOTf), could inform strategies for this compound synthesis under anhydrous conditions.
Table 2: Comparative Evaluation of Synthesis Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| KOCN Condensation | 60–75 | None | High | Simplicity |
| Chiral Auxiliary | 70–85 | >90% ee | Moderate | Optical purity |
| Microwave-Assisted | 70 | None | Low | Speed |
Q & A
Q. What are the recommended analytical methods for characterizing 4-Ethyl-4-oxazolin-2-one, and how do they ensure reproducibility?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are primary techniques for purity assessment. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and infrared (IR) spectroscopy. Ensure reproducibility by:
Q. Table 1: Analytical Techniques Comparison
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity | Column: C18, Flow: 1.0 mL/min, Detection: UV 254 nm |
| GC | Volatility | Column: DB-5, Oven Temp: 50–300°C |
| NMR | Structural ID | Solvent: CDCl₃, Frequency: 400 MHz |
Q. How should researchers design a synthesis protocol for this compound to ensure scalability and purity?
- Methodological Answer :
- Step 1 : Optimize reaction conditions (e.g., solvent, temperature, catalyst) using small-scale trials. Track yield and purity via TLC/HPLC .
- Step 2 : Incorporate purification steps (e.g., recrystallization, column chromatography) and validate purity ≥95% via HPLC .
- Step 3 : Document detailed procedures, including waste disposal protocols for reactive intermediates (e.g., ethylating agents) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE: nitrile gloves, lab coat, and safety goggles.
- Conduct reactions in a fume hood to avoid inhalation of vapors.
- Store waste in labeled, chemically resistant containers and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Approach 1 : Cross-validate data using multiple techniques (e.g., 2D NMR, mass spectrometry) to confirm structural assignments .
- Approach 2 : Compare experimental data with computational predictions (e.g., density functional theory (DFT) calculations for expected chemical shifts) .
- Case Study : A 2024 study resolved conflicting ¹³C NMR signals by correlating solvent polarity effects with shift variations .
Q. What strategies optimize the catalytic efficiency of this compound in asymmetric synthesis?
- Methodological Answer :
- Variable Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) under varying temperatures and solvent polarities.
- Kinetic Analysis : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Statistical Design : Apply response surface methodology (RSM) to model interactions between catalyst loading, temperature, and enantiomeric excess (ee) .
Q. How should researchers address discrepancies in biological activity data for this compound analogs?
- Methodological Answer :
- Error Analysis : Quantify experimental uncertainties (e.g., IC₅₀ variability via triplicate assays) and report confidence intervals .
- Meta-Analysis : Compare results across studies using standardized bioassay protocols (e.g., fixed cell lines, incubation times) .
- Mechanistic Studies : Use molecular docking or CRISPR-based target validation to confirm structure-activity relationships (SAR) .
Data Management & Publication Guidelines
Q. How to balance raw data inclusion in publications versus supplementary materials?
- Methodological Answer :
- Main Text : Include processed data critical to conclusions (e.g., dose-response curves, kinetic plots) .
- Supplementary : Archive raw datasets (e.g., NMR FID files, HPLC chromatograms) with metadata (e.g., instrument settings, date/time stamps) .
Q. What ethical considerations apply when reporting this compound toxicity studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
